

Physicochemical Data of 2-(Aminomethyl)benzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Aminomethyl)benzoic acid*

Cat. No.: *B1207630*

[Get Quote](#)

The accurate determination of physical constants such as melting and boiling points is crucial for the identification and purity assessment of chemical compounds. For **2-(Aminomethyl)benzoic acid**, it is important to distinguish between the free base and its more commonly available hydrochloride salt, as their physical properties differ significantly.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-(Aminomethyl)benzoic acid	25672-97-3	C ₈ H ₉ NO ₂	151.16	Not Available	Not Available
2-(Aminomethyl)benzoic acid hydrochloride	10017-39-7	C ₈ H ₁₀ ClNO ₂	187.62	219 - 225	Not Available

Note: Data for the free base form of **2-(Aminomethyl)benzoic acid** is not readily available in the provided search results. The compound is most commonly supplied and characterized as its hydrochloride salt.

Experimental Protocols

The following sections detail standard methodologies for the determination of melting and boiling points applicable to compounds like **2-(Aminomethyl)benzoic acid**.

Melting Point Determination via Capillary Method

This is a conventional and widely used technique to determine the melting range of a solid crystalline substance.[\[1\]](#)[\[2\]](#) A narrow melting range is indicative of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[\[3\]](#)[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital device like Mel-Temp)[\[1\]](#)[\[3\]](#)
- Capillary tubes (sealed at one end)[\[5\]](#)
- Calibrated thermometer
- Mortar and pestle
- Heating medium (e.g., mineral oil) for Thiele tube method

Procedure:

- Sample Preparation: A small amount of the dry, solid sample is finely crushed into a powder using a mortar and pestle.[\[2\]](#)
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[\[2\]](#)[\[3\]](#)
- Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[1\]](#) This assembly is then placed in the melting point apparatus.
- Heating and Observation: The sample is heated rapidly at first to determine an approximate melting range.[\[3\]](#) The apparatus is then allowed to cool. A fresh sample is heated again, but

at a much slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.[2][6]

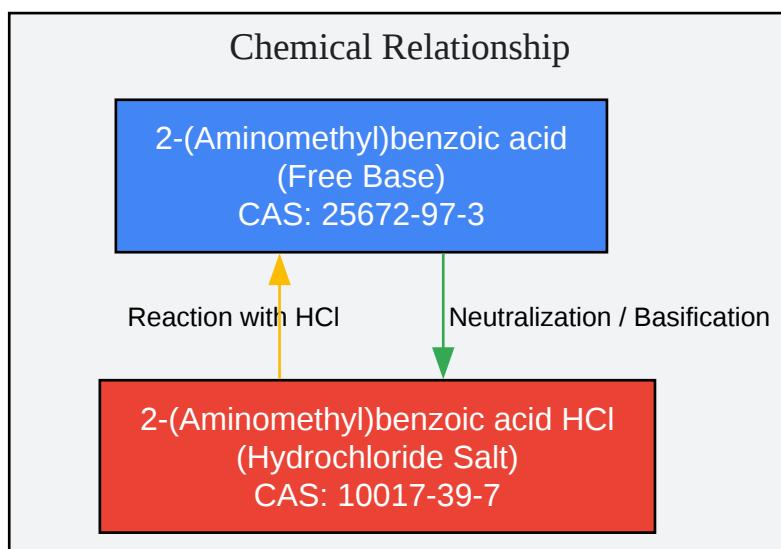
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[2]

Boiling Point Determination via Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

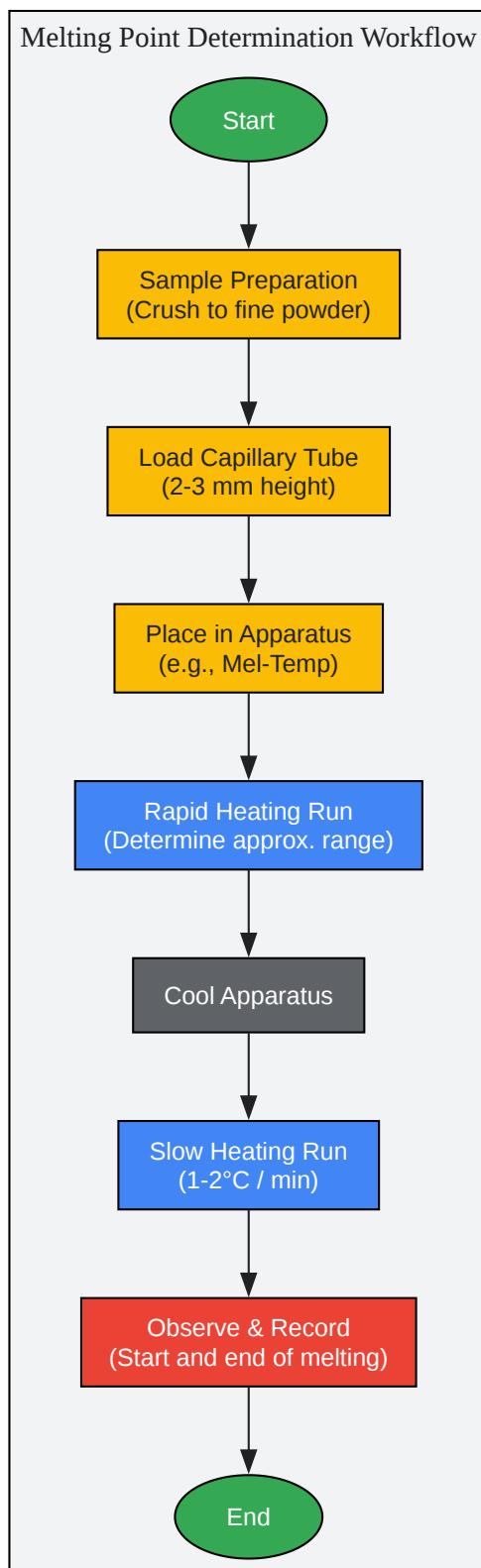
Apparatus:

- Thiele tube
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Calibrated thermometer
- Heating source (e.g., Bunsen burner)


Procedure:

- Sample Preparation: Approximately 2-3 mL of the liquid sample is placed into the small test tube.[8]
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7]
- Apparatus Assembly: The test tube is attached to a thermometer and placed into the Thiele tube containing a high-boiling point oil (like mineral oil or paraffin).[7]
- Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[9]

- Observation and Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][9]


Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of **2-(Aminomethyl)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the free base and hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for capillary melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Data of 2-(Aminomethyl)benzoic Acid and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207630#2-aminomethyl-benzoic-acid-melting-point-and-boiling-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com